rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
This compound is a bicyclic structure featuring a 3-azabicyclo[3.1.0]hexane core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and two fluorine atoms at the 6,6-positions. Its molecular formula is C₁₁H₁₅F₂NO₄, with a molecular weight of 263.24 g/mol (calculated from ). The Boc group enhances stability during synthetic processes, while the difluoro substitution likely influences electronic properties and bioavailability. This compound is of interest in medicinal chemistry, particularly for applications requiring rigid, conformationally constrained scaffolds .
Properties
Molecular Formula |
C11H15F2NO4 |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
(1S,2S,5R)-6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-4-5-6(11(5,12)13)7(14)8(15)16/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6-,7-/m0/s1 |
InChI Key |
ZENGELFZJWBYQW-ACZMJKKPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)O)C2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1C(=O)O)C2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3-Azabicyclo[3.1.0]hexane Core
A common approach to constructing the bicyclic system involves cyclopropanation of a suitable pyrrolidine or azetidine precursor or intramolecular cyclization reactions. For example, the preparation of related 3-azabicyclo[3.1.0]hexane derivatives has been reported through:
- Cyclization of amino acid derivatives bearing suitable leaving groups.
- Use of chiral auxiliaries or catalysts to induce stereoselectivity.
Introduction of the tert-Butoxycarbonyl Protecting Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent synthetic steps. This is commonly achieved by reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Example procedure:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Amine protection | Di-tert-butyl dicarbonate, dichloromethane, room temperature, 4 h | tert-Butoxycarbonyl-protected amine |
This step is often performed after formation of the bicyclic core to stabilize the nitrogen center.
Incorporation of 6,6-Difluoro Substitution
The difluorination at the 6,6-position on the bicyclic ring is a more specialized step. While direct literature on the difluoro derivative is limited, analogous difluorination methods in bicyclic systems include:
- Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Difluorocarbene insertion reactions or nucleophilic fluorination of suitable precursors.
The difluoro substitution is critical for modifying the electronic and steric properties of the molecule, often influencing biological activity.
Installation of the Carboxylic Acid Group
The carboxylic acid at the 2-position is introduced either by:
- Oxidation of a corresponding aldehyde or alcohol precursor.
- Hydrolysis of ester intermediates.
Typical conditions involve acidic or basic hydrolysis of tert-butyl esters to yield the free acid.
Representative Synthetic Route Example
Based on related compounds and patents, a plausible synthetic route includes:
- Formation of the bicyclic amine : Starting from a chiral amino alcohol, cyclopropanation yields the 3-azabicyclo[3.1.0]hexane skeleton.
- Protection of the amine : Reaction with di-tert-butyl dicarbonate to afford the Boc-protected amine.
- Difluorination step : Introduction of fluorine atoms at the 6,6-positions via electrophilic fluorination.
- Carboxylation : Hydrolysis of ester protecting groups to yield the carboxylic acid.
Research Findings and Yields
While specific yields for the exact difluoro derivative are scarce, related compounds have been prepared with moderate to good yields. For example:
These conditions highlight the feasibility of the protection and functionalization steps.
Analytical Characterization
The compound and intermediates are typically characterized by:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the structure and stereochemistry.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS to confirm molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Purity analysis and retention time determination.
- Optical Rotation : To confirm stereochemical configuration.
For example, HPLC-MS data for related compounds show retention times around 1.48 min with characteristic m/z values corresponding to the molecular ion minus tert-butyl group.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of bicyclic core | Cyclopropanation or intramolecular cyclization | Variable | Stereoselective control required |
| 2 | Boc protection of amine | Di-tert-butyl dicarbonate, CH2Cl2, RT, 4 h | ~60-70% | Protects amine for further steps |
| 3 | Difluorination at 6,6-position | Electrophilic fluorination agents | Not explicitly reported | Critical for final compound properties |
| 4 | Carboxylic acid installation | Hydrolysis of ester groups | High | Final deprotection step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological applications include its use as a probe for studying enzyme activity and protein interactions. Its fluorine atoms can be detected using techniques like NMR spectroscopy, providing insights into biological processes.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry: Industrial applications include its use in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity, contributing to its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Molecular Data
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
Dichloro Analog (Cl, Cl)
- Impact of Halogens: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric hindrance and reduce metabolic stability.
- Synthetic Utility : Chlorinated analogs are often intermediates in drug synthesis but may require additional steps for dehalogenation in final products.
Dimethyl Analog (CH₃, CH₃)
- Steric Effects : Methyl groups introduce significant bulk, which could hinder binding to target receptors. The lower polarity (vs. difluoro) may enhance lipophilicity, favoring blood-brain barrier penetration .
- Synthesis : and describe methods for dimethyl analogs, highlighting their use as intermediates in peptide coupling reactions.
2-Aza Positional Isomer (F, F)
- Applications : Positional isomers are valuable for structure-activity relationship (SAR) studies to optimize pharmacological profiles.
Methyl-Substituted Analog (CH₃ at position 5)
- Substitution Effects : The methyl group at position 5 creates a distinct steric environment, possibly stabilizing specific conformations. The absence of 6,6-substitution simplifies the core structure, reducing synthetic complexity .
Boc-Free Difluoro Analog
Pharmacological Potential
- While direct pharmacological data for the target compound are unavailable, highlights the anxiolytic activity of LY354740, a related bicyclic glutamate analog. This suggests that the target compound’s rigid scaffold could be leveraged for central nervous system (CNS) targeting .
Biological Activity
rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound characterized by its unique structure that includes a tert-butoxycarbonyl group and difluoro substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its interaction with biological targets .
Preliminary studies suggest that this compound may act as a probe for enzyme activity and protein interactions. The compound's ability to modulate enzyme activity indicates potential interactions with specific receptors or enzymes involved in metabolic pathways .
Enzyme Interactions
The compound's structural features allow it to influence various enzymatic activities:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to active sites or allosteric sites, altering their function.
- Receptor Binding : The lipophilicity introduced by fluorine atoms could enhance binding affinity to membrane-bound receptors .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Pharmacological Investigations :
- A study indicated that compounds with similar bicyclic structures often exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.
- This compound was tested for its ability to modulate G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling .
- Synthetic Applications :
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₅F₂NO₄ | Potential enzyme modulator |
| (2R)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | C₁₃H₁₉NO₄ | Anticancer properties |
| (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | C₁₃H₂₁NO₄ | Anti-inflammatory effects |
Q & A
Q. Basic
- Temperature: Store at 2–8°C in a desiccator to minimize hydrolysis of the Boc group .
- Light Sensitivity: Protect from UV exposure by using amber glass vials .
- Incompatibilities: Avoid contact with strong acids/bases or oxidizing agents in storage containers .
How can researchers address low yields in the final cyclization step?
Advanced
Low yields often stem from competing side reactions or steric hindrance:
- Catalyst Screening: Test Pd(II)/Cu(I) systems for intramolecular cyclopropanation, optimizing ligand-to-metal ratios .
- Solvent Effects: Use low-polarity solvents (e.g., toluene) to favor transition states with reduced steric strain .
- Additives: Introduce crown ethers to stabilize intermediates in polar aprotic solvents like DMF .
What analytical techniques are critical for purity assessment?
Q. Basic
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Monitor for Boc deprotection (MW shift: -100 Da) .
- Elemental Analysis: Confirm %C, %H, %N, and %F to validate stoichiometry .
- Melting Point: A sharp melting range (±2°C) indicates high crystallinity and purity .
How does fluorination impact the compound’s solubility in aqueous vs. organic solvents?
Q. Advanced
- LogP Prediction: Fluorine atoms increase hydrophobicity (higher logP), reducing aqueous solubility. Use co-solvents (e.g., DMSO) for biological assays .
- Empirical Testing: Compare solubility in THF (high) vs. PBS (low) via UV-Vis spectroscopy .
What strategies mitigate racemization during synthesis?
Q. Advanced
- Chiral Auxiliaries: Temporarily introduce chiral ligands (e.g., Evans’ oxazolidinones) to stabilize stereocenters .
- Low-Temperature Reactions: Conduct stereospecific steps (e.g., cyclopropanation) at –78°C to minimize thermal racemization .
- Enzymatic Resolution: Use lipases or esterases to separate enantiomers post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
